5-(Methoxymethyl)-2-methylphenylboronic acid
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Overview
Description
5-(Methoxymethyl)-2-methylphenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxymethyl group and a methyl group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-2-methylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated to form 5-bromo-2-methylphenol.
Methoxymethylation: The brominated compound is then treated with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.
Borylation: Finally, the brominated and methoxymethylated compound undergoes a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)-2-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 5-(Methoxymethyl)-2-methylphenol.
Reduction: 5-(Methoxymethyl)-2-methylphenylboronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Methoxymethyl)-2-methylphenylboronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methoxymethyl and methyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxymethyl group, leading to different reactivity.
2-Methylphenylboronic acid: Lacks the methoxymethyl group, affecting its chemical properties and applications.
Uniqueness: 5-(Methoxymethyl)-2-methylphenylboronic acid is unique due to the presence of both methoxymethyl and methyl groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for selective modifications and the formation of complex molecules, making it a valuable compound in various fields of research and industry.
Biological Activity
5-(Methoxymethyl)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, including computational models, synthesis methodologies, and biological assays.
Overview of Boronic Acids
Boronic acids are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry for targeting biomolecules such as proteins and carbohydrates.
Interaction with Insulin
A significant area of research has focused on the interaction of boronic acids with insulin. A study utilizing computational docking methods revealed that various boronic acids, including derivatives similar to this compound, can bind effectively to insulin, potentially stabilizing its conformation. The study indicated that certain boronic acids exhibit a high binding affinity due to favorable interactions with key amino acid residues in the insulin structure .
Table 1: Binding Affinities of Boronic Acids with Insulin
Compound Name | Binding Energy (kcal/mol) | Notable Interactions |
---|---|---|
3-Benzyloxyphenylboronic acid | -78.46 | Glu21, His5 |
This compound | TBD | TBD |
Anticancer Activity
Research has also explored the anticancer properties of boronic acids. A study highlighted the role of boronic acid derivatives in inhibiting proteasome activity, which is crucial for cancer cell survival. The mechanism involves the formation of covalent bonds with the active site of proteasome enzymes, leading to apoptosis in cancer cells . Although specific data on this compound is limited, its structural analogs have shown promising results in similar assays.
Case Study 1: Inhibition of DDX3
In a related study, a compound structurally related to this compound demonstrated significant inhibition of DDX3, a helicase implicated in various cancers. This inhibition led to G1 cell cycle arrest and induced apoptosis in treated cells .
Case Study 2: Application in Drug Discovery
Another case study examined the use of boronic acids in drug discovery processes. The ability of these compounds to interact selectively with target proteins was emphasized, showcasing their potential as therapeutic agents in treating diseases such as diabetes and cancer .
Properties
IUPAC Name |
[5-(methoxymethyl)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7-3-4-8(6-13-2)5-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSWCUVIIONTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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